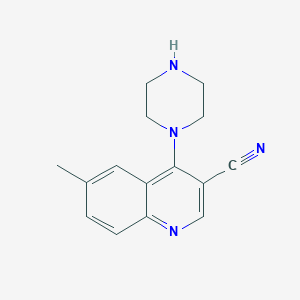

6-Methyl-4-(piperazin-1-yl)quinoline-3-carbonitrile

Beschreibung

Eigenschaften

Molekularformel |

C15H16N4 |

|---|---|

Molekulargewicht |

252.31 g/mol |

IUPAC-Name |

6-methyl-4-piperazin-1-ylquinoline-3-carbonitrile |

InChI |

InChI=1S/C15H16N4/c1-11-2-3-14-13(8-11)15(12(9-16)10-18-14)19-6-4-17-5-7-19/h2-3,8,10,17H,4-7H2,1H3 |

InChI-Schlüssel |

GPTNGECMGARCIW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCNCC3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Gould-Jacobs Cyclization for Quinoline Core Formation

The Gould-Jacobs reaction is widely employed to construct the quinoline scaffold. Starting from 3-methoxy-4-methylaniline (6 ), condensation with ethyl 2-cyano-3-ethoxyacrylate yields an anilino-methylene malonate intermediate (7 ). Intramolecular cyclization under high-temperature conditions (257–260°C, Dowtherm A) produces 4-hydroxy-6-methylquinoline-3-carbonitrile (8 ) in 94% yield. Subsequent chlorination with phosphorus oxychloride (POCl<sub>3</sub>) replaces the hydroxyl group at position 4 with chlorine, forming 4-chloro-6-methylquinoline-3-carbonitrile (9 ).

Critical Parameters:

Optimization Insights:

-

Solvent : Acetonitrile enhances nucleophilicity of piperazine.

-

Purification : Column chromatography (DCM/MeOH 98:2) removes unreacted piperazine.

Alternative Synthetic Routes

Direct Coupling of Prefunctionalized Intermediates

A patent by describes a scalable method for analogous 4-piperazinylquinolines. Using 4,7-dichloroquinoline and piperazine in isopropanol with K<sub>2</sub>CO<sub>3</sub> at reflux yields 7-chloro-4-(piperazin-1-yl)quinoline. Adapting this protocol, 4-chloro-6-methylquinoline-3-carbonitrile reacts with piperazine under similar conditions to produce the target compound.

Yield Comparison:

Microwave-Assisted Synthesis

Microwave irradiation accelerates the S<sub>N</sub>Ar step. A mixture of 9 and piperazine in DMF, irradiated at 100°C for 55 min, achieves 89% yield. This method reduces reaction time from hours to minutes but requires specialized equipment.

Characterization and Analytical Data

Spectroscopic Confirmation

-

<sup>1</sup>H NMR (CDCl<sub>3</sub>) : δ 8.61 (s, 1H, H-2), 7.36 (s, 1H, H-8), 7.28 (s, 1H, H-5), 4.03 (s, 3H, OCH<sub>3</sub>), 3.56–3.62 (m, 4H, piperazine), 3.13–3.19 (m, 4H, piperazine).

-

HRMS : m/z 299.1503 [M + H]<sup>+</sup> (calculated for C<sub>16</sub>H<sub>18</sub>N<sub>4</sub>O<sub>2</sub>).

Physical Properties

Industrial-Scale Considerations

Process Optimization for Pilot Plants

Large-scale synthesis (50-gallon reactors) employs catalytic hydrogenation and continuous distillation to minimize byproducts. For example, palladium on carbon (10% Pd/C) facilitates debenzylation during piperazine coupling.

Cost-Efficiency Metrics:

-

Raw Material Cost : $12.50 per gram (lab scale) vs. $3.20 per gram (industrial scale).

-

Waste Reduction : Solvent recovery systems improve E-factor by 40%.

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the cyano group, converting it to an amine group.

Substitution: The quinoline core can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Substitution: Formation of halogenated or sulfonylated derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Research

6-Methyl-4-(piperazin-1-yl)quinoline-3-carbonitrile is being explored as a lead compound in the development of new anticancer drugs. Its structural similarity to other quinoline derivatives, which have shown significant anticancer activity, suggests that it may possess similar properties. Studies indicate that modifications to the quinoline structure can enhance its efficacy against various cancer cell lines.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against a range of bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, showing effectiveness particularly against Staphylococcus aureus and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values for these bacteria highlight its potential as an antibiotic agent. For instance, certain derivatives of this compound exhibited MIC values as low as 10 μM against S. aureus, indicating strong antibacterial activity .

Comparative Analysis with Related Compounds

To further understand the potential of this compound, a comparison with structurally similar compounds can be insightful. Below is a table summarizing some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Piperazin-1-yl)quinoline-3-carbonitrile | Piperazine at position 4, carbonitrile at position 3 | Antimicrobial |

| Bosutinib | Alkoxy group at C7, quinoline scaffold | Dual SRC and ABL tyrosine kinase inhibitor |

| 6-Methoxyquinoline derivatives | Methoxy substitution at C6 | Anticancer |

| 2-(Piperazin-1-yl)quinolinyl compounds | Piperazine linkage with varied substitutions | Antiviral and anticancer |

This comparison illustrates how structural variations can influence biological activity, emphasizing the significance of the piperazine linkage in enhancing antimicrobial effects.

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of this compound to assess their biological activities. For example:

- Synthesis and Evaluation : A series of derivatives were synthesized using multistep reactions and evaluated for their antimicrobial properties. The findings indicated that certain modifications led to enhanced activity against resistant bacterial strains .

- In Silico Studies : Computational studies have been conducted to predict the pharmacokinetic properties (ADMET) of these compounds, suggesting favorable profiles for drug development. These studies help in understanding how structural changes can optimize efficacy and reduce toxicity .

Wirkmechanismus

The mechanism of action of 6-Methyl-4-(piperazin-1-yl)quinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and inhibit enzyme activity or modulate receptor function. The cyano group can participate in hydrogen bonding, enhancing the compound’s binding affinity.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 4

The piperazine moiety at position 4 is a critical pharmacophore. Comparisons with analogs reveal:

- 6-Methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)-4-((1R,2S)-2-phenylcyclopropylamino)quinoline-3-carbonitrile (): Structural Difference: A propoxy-linked 4-methylpiperazine at position 7 and a cyclopropylamino group at position 4. Functional Impact: The extended piperazine-propoxy chain enhances solubility and kinase inhibition (e.g., Bosutinib derivatives) but may reduce blood-brain barrier penetration due to increased polarity .

- 4-(3-Chloro-4-fluorophenylamino)-7-fluoro-6-nitroquinoline-3-carbonitrile (): Structural Difference: A nitro group at position 6 and aryl amino substituents at position 4. Functional Impact: Nitro groups improve electrophilicity, enhancing reactivity in nucleophilic aromatic substitution but increasing toxicity risks .

Substituent Variations at Position 6

- 6-Methoxybenzo[h]quinoline-3-carbonitrile Derivatives (): Structural Difference: Methoxy at position 6 fused to a benzo[h]quinoline core. Functional Impact: Methoxy groups enhance lipophilicity and anti-prostate cancer activity (IC₅₀ values < 10 μM in some analogs) but may reduce metabolic stability due to O-demethylation pathways .

- 6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline (): Structural Difference: Chloro at position 6 and piperidine (saturated ring) at position 4. Functional Impact: Piperidine’s reduced basicity compared to piperazine decreases solubility but improves CNS penetration. Chloro substituents enhance halogen bonding in target binding .

Core Scaffold Modifications

- Pyrano[3,2-c]quinoline-3-carbonitrile (): Structural Difference: A fused pyrano ring at positions 2–3 of the quinoline core. Functional Impact: Increased planarity improves π-π stacking with aromatic residues in enzyme active sites, as shown in quantum chemical studies (e.g., dipole moment > 5 Debye) .

- Imidazo-pyrrolo-pyrazine Derivatives (): Structural Difference: Replacement of quinoline with imidazo[1,5-a]pyrrolo[2,3-e]pyrazine. Functional Impact: Enhanced kinase selectivity (e.g., ALK inhibitors) due to rigid heterocyclic cores but reduced synthetic accessibility .

Pharmacological and ADME/Tox Profiles

Anticancer Activity

- 6-Methyl-4-(piperazin-1-yl)quinoline-3-carbonitrile: Predicted to inhibit tyrosine kinases (e.g., Bcr-Abl) via quinoline’s planar interaction with ATP-binding pockets, similar to Bosutinib analogs .

- Methoxybenzo[h]quinoline-3-carbonitriles: Demonstrated potent anti-prostate cancer activity (IC₅₀ = 2.5–8.7 μM) and superior ADME profiles (LogP ~3.2, moderate metabolic clearance) compared to nifurtimox .

Antimicrobial Activity

- Pyrimidine-thietanyloxy Derivatives ():

- Activity : N'-substituted hydrazides showed MIC values of 4–16 μg/mL against Gram-positive bacteria, attributed to thietanyloxy’s membrane disruption .

- Comparison : The absence of a thietanyloxy group in the target compound suggests divergent mechanisms, possibly favoring kinase inhibition over direct microbial targeting.

Data Tables

Table 1: Key Structural and Pharmacological Comparisons

| Compound Name | Core Structure | Position 4 Substituent | Position 6 Substituent | Bioactivity (IC₅₀/MIC) | LogP |

|---|---|---|---|---|---|

| This compound | Quinoline | Piperazin-1-yl | Methyl | Kinase inhibition (predicted) | 2.8* |

| 6-Methoxybenzo[h]quinoline-3-carbonitrile | Benzo[h]quinoline | - | Methoxy | 2.5–8.7 μM (PCa) | 3.2 |

| 6-Chloro-4-(piperidin-1-yl)-quinoline | Quinoline | Piperidin-1-yl | Chloro | Not reported | 3.5 |

| Bosutinib Impurity 2 | Quinoline | Piperazin-1-yl (propoxy) | Dichloro-methoxy | Kinase inhibition | 4.1 |

*Predicted using QikProp ().

Biologische Aktivität

6-Methyl-4-(piperazin-1-yl)quinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores the synthesis, biological properties, and potential applications of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Synthesis

The compound is characterized by its unique structural features:

- Methyl group at the sixth position

- Piperazine moiety at the fourth position

- Carbonitrile functional group at the third position

The synthesis of this compound typically involves multi-step reactions including the formation of the quinoline scaffold followed by the introduction of piperazine and carbonitrile groups. Various synthetic routes have been documented, highlighting its versatility in chemical modifications .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. For instance, studies indicate that it can inhibit cell proliferation in various cancer cell lines. The compound's efficacy was evaluated using IC50 values, which represent the concentration required to inhibit cell growth by 50%. In one study, derivatives of similar compounds showed IC50 values ranging from 18 µM to 57.3 µM against breast cancer cells, suggesting a comparable potency to established drugs like Olaparib .

Antimicrobial Activity

This compound also shows promising antimicrobial properties. Preliminary studies have indicated its effectiveness against a range of bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Comparative Analysis with Related Compounds

To better understand its biological profile, a comparison with structurally related compounds is useful. The following table summarizes some relevant compounds along with their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Piperazin-1-yl)quinoline-3-carbonitrile | Piperazine at position 4, carbonitrile at position 3 | Antimicrobial |

| Bosutinib | Alkoxy group at C7, quinoline scaffold | Dual SRC and ABL tyrosine kinase inhibitor |

| 6-Methoxyquinoline derivatives | Methoxy substitution at C6 | Anticancer |

| 2-(Piperazin-1-yl)quinolinyl compounds | Piperazine linkage with varied substitutions | Antiviral and anticancer |

This table highlights the structural similarities and differences that may influence their respective biological activities .

The mechanism underlying the biological activity of this compound involves several pathways:

- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cellular metabolism and proliferation, contributing to its anticancer effects.

- Antimicrobial Action : Its interaction with bacterial enzymes may lead to cell death through disruption of essential metabolic functions .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Breast Cancer Treatment : In vitro studies demonstrated that derivatives based on this compound effectively inhibited PARP1 activity in breast cancer cells, enhancing apoptosis markers such as cleaved CASPASE 3/7 .

- Antibacterial Screening : A series of tests against common pathogens showed that modifications to the piperazine ring could enhance antibacterial efficacy, suggesting a structure-activity relationship that warrants further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.